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molecular formula C11H16O3 B1278497 2-((Benzyloxy)methyl)propane-1,3-diol CAS No. 117087-18-0

2-((Benzyloxy)methyl)propane-1,3-diol

Cat. No. B1278497
M. Wt: 196.24 g/mol
InChI Key: UMRWMXZIGBWCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

Benzyloxymethyl-2,2-dimethyl-[1,3]dioxane (5.54 g, 23.44 mmol) was dissolved in methanol (20 ml) and then 3N hydrochloric acid (3 ml) was added. The reaction was stirred at 25° C. for 30 min. After this point the pH was adjusted to 8 with solid sodium bicarbonate and evaporated. The residue was dissolved in ethyl acetate, filtered through a short silica gel pad, washed with ethyl acetate and concentrated in vacuo to afford 2-benzyloxymethyl-propane-1,3-diol (4.39 g, 95%) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ ppm 1.99-2.07 (m, 1H, CH), 2.74 (s, 2H, 2×OH), 3.60 (d, J=5.7 Hz, 2 H, OCH2), 3.78 (d, J=5.4 Hz, 4H, 2×OCH2), 4.50 (s, 2H, OCH2Ar), 7.25-7.38 (m, 5H, Ar).
Name
Benzyloxymethyl-2,2-dimethyl-[1,3]dioxane
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:15]COC(C)(C)O1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[C:19](=O)(O)[O-:20].[Na+].C[OH:25]>>[CH2:1]([O:8][CH2:9][CH:10]([CH2:15][OH:25])[CH2:19][OH:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Benzyloxymethyl-2,2-dimethyl-[1,3]dioxane
Quantity
5.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OC(OCC1)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel pad
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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